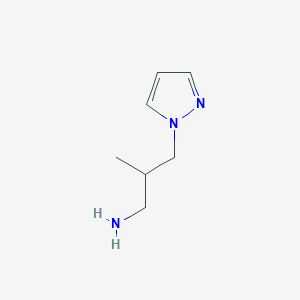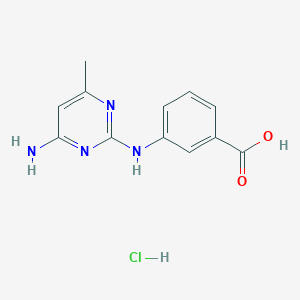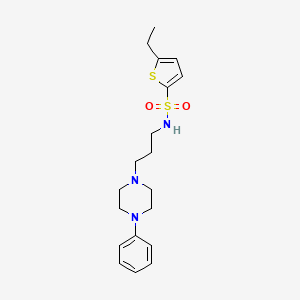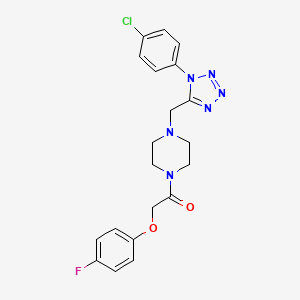
2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine” is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, like “2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a pyridine ring, which is a six-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación
Drug Discovery: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a core component of 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine, is widely used in medicinal chemistry due to its ability to enhance pharmacophore space exploration, contribute to stereochemistry, and increase three-dimensional coverage . This has led to the development of bioactive molecules with target selectivity for the treatment of various human diseases.
Anticancer Activity
The pyrrolidine scaffold is integral in the synthesis of compounds with anticancer properties. The structural diversity afforded by the pyrrolidine ring allows for the creation of novel molecules that can interact with various cancer targets, potentially leading to new treatments .
Synthesis of Neonicotinoid Compounds
2-Chloro-5-(chloromethyl)pyridine, a related compound, is used in the synthesis of neonicotinoid compounds . By extension, 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine could also be utilized in the development of these insecticides, which act on the central nervous system of insects.
Determination of Gas-phase Basicity
In analytical chemistry, 2-Chloro-4-methylpyridine, a closely related compound, has been used to determine the gas-phase basicity of small organic molecules in MALDI (Matrix-Assisted Laser Desorption/Ionization) processes . This application could be explored for 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine as well.
Pharmacologically Active Decorated Diazines
The compound’s pyridine ring makes it a candidate for the synthesis of decorated diazines, which are central to a wide range of pharmacological applications. These include antimicrobial, antifungal, antiparasitic, and cardiovascular agents .
Modulation of Myeloid Leukemia
Pyrimidine derivatives, which can be synthesized from pyridine-based compounds like 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine, are used in the modulation of myeloid leukemia. This highlights the compound’s potential in the synthesis of drugs for leukemia treatment .
Neuroprotection and Vascular Relaxation
The pyridine scaffold is also involved in the synthesis of compounds that provide neuroprotection for retinal ganglion cells and vascular relaxation for ocular ciliary arteries . This suggests that 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine could be valuable in ophthalmological research and therapy.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as 2-chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have a significant influence on biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the activity of different enzymes and receptors .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
2-chloro-4-methyl-5-pyrrolidin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKVDYIZHRKDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596562.png)
![methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2596563.png)
![dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2596564.png)



![2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2596572.png)




![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)
